PKA Site AII Binding Selectivity
N6-phenyl-cAMP exhibits a dramatically enhanced binding affinity for the A-site (site 2) of PKA's regulatory subunits compared to endogenous cAMP. A comprehensive study of 96 cAMP analogs demonstrated that N6-phenyl-cAMP had a 40-fold higher affinity for the AII site of PKA type II and an 18-fold higher affinity for the AI site of PKA type I [1]. This represents a substantial improvement over the native ligand and forms the basis for its use as a PKA-selective probe.
| Evidence Dimension | Relative Binding Affinity to PKA Regulatory Subunit Sites (Ratio of IC50 values) |
|---|---|
| Target Compound Data | 1 (normalized to cAMP for AI); 1 (normalized to cAMP for AII) |
| Comparator Or Baseline | Native cAMP (relative affinity = 1); Native cAMP (relative affinity = 1) |
| Quantified Difference | 18-fold increased affinity for AI site; 40-fold increased affinity for AII site |
| Conditions | In vitro competitive binding assay using [3H]cAMP and purified rabbit skeletal muscle (type I) and bovine heart (type II) PKA regulatory subunits. |
Why This Matters
This data assures procurement of an analog with significantly enhanced target engagement for PKA, enabling lower working concentrations and a higher signal-to-noise ratio in PKA-specific assays compared to using native cAMP.
- [1] Øgried D, Ekanger R, Suva RH, Miller JP, Døskeland SO. Comparison of the two classes of binding sites (A and B) of type I and type II cyclic-AMP-dependent protein kinases by using cyclic nucleotide analogs. Eur J Biochem. 1989;181(1):19-31. doi: 10.1111/j.1432-1033.1989.tb14689.x. View Source
